molecular formula C16H10ClF3O3 B2731613 1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 1806473-78-8

1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B2731613
CAS No.: 1806473-78-8
M. Wt: 342.7
InChI Key: UVAIMBJOOBGHLP-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of a chlorophenoxy group and a trifluorobutane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride in the presence of a base to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions can occur at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or signal transduction pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Chlorophenoxy)phenyl)ethanone: Similar in structure but lacks the trifluorobutane-1,3-dione moiety.

    4-(4-Chlorophenoxy)benzoic acid: Contains the chlorophenoxy group but has a carboxylic acid instead of the trifluorobutane-1,3-dione.

Uniqueness

1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of both the chlorophenoxy group and the trifluorobutane-1,3-dione moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[4-(4-chlorophenoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3O3/c17-11-3-7-13(8-4-11)23-12-5-1-10(2-6-12)14(21)9-15(22)16(18,19)20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAIMBJOOBGHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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